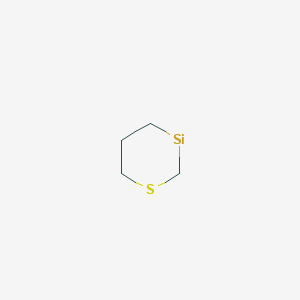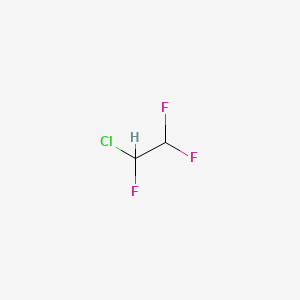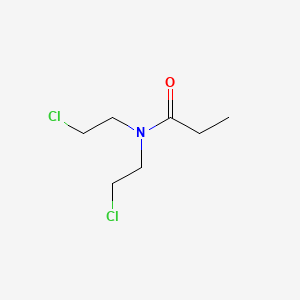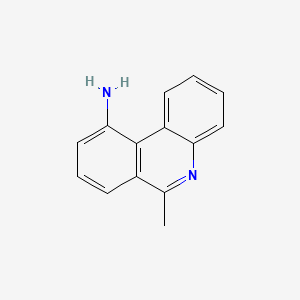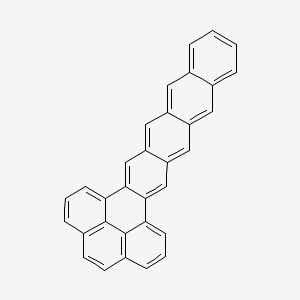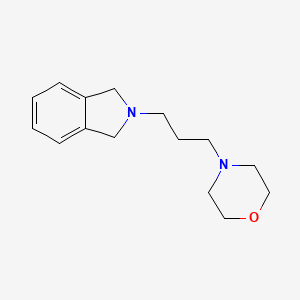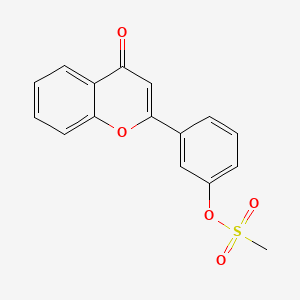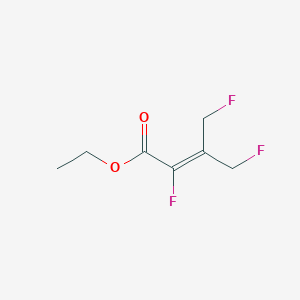![molecular formula C2Cl2F4N2 B14745896 Bis[chloro(difluoro)methyl]diazene CAS No. 660-79-7](/img/structure/B14745896.png)
Bis[chloro(difluoro)methyl]diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[chloro(difluoro)methyl]diazene is a chemical compound with the molecular formula C2Cl2F4N2 It is characterized by the presence of two chloro(difluoro)methyl groups attached to a diazene (N=N) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[chloro(difluoro)methyl]diazene typically involves the reaction of chlorodifluoromethane with a suitable diazene precursor under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the reactive nature of the starting materials and the potential hazards associated with the compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis[chloro(difluoro)methyl]diazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of simpler compounds with fewer halogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen atoms, while reduction can produce simpler hydrocarbons. Substitution reactions can result in the formation of new compounds with different functional groups replacing the halogen atoms.
Aplicaciones Científicas De Investigación
Bis[chloro(difluoro)methyl]diazene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications is ongoing, with a focus on its use as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which bis[chloro(difluoro)methyl]diazene exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity is influenced by the presence of halogen atoms and the diazene moiety, which can participate in various chemical reactions. These interactions can lead to changes in the structure and function of target molecules, affecting biological and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Bis(trifluoromethyl)diazene: Similar in structure but with trifluoromethyl groups instead of chloro(difluoro)methyl groups.
Bis(difluoromethyl)diazene: Contains difluoromethyl groups without the chlorine atoms.
Chloro(difluoro)methylamine: A related compound with an amine group instead of the diazene moiety.
Uniqueness
Bis[chloro(difluoro)methyl]diazene is unique due to the combination of chloro(difluoro)methyl groups and the diazene moiety. This combination imparts specific chemical properties, such as high reactivity and the ability to participate in a wide range of chemical reactions. These properties make it valuable for various applications in research and industry.
Propiedades
Número CAS |
660-79-7 |
|---|---|
Fórmula molecular |
C2Cl2F4N2 |
Peso molecular |
198.93 g/mol |
Nombre IUPAC |
bis[chloro(difluoro)methyl]diazene |
InChI |
InChI=1S/C2Cl2F4N2/c3-1(5,6)9-10-2(4,7)8 |
Clave InChI |
KEMZDLQYEAJABA-UHFFFAOYSA-N |
SMILES canónico |
C(N=NC(F)(F)Cl)(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14745828.png)
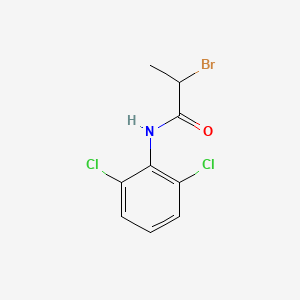
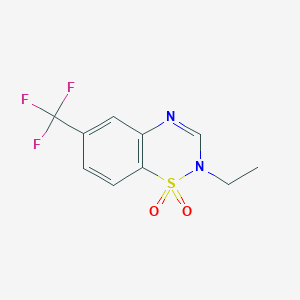
![propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B14745854.png)
![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
